Neriifolin
Overview
Description
Neriifolin is a cardenolide glycoside, a type of steroid glycoside, found in the seeds of Cerbera odollam and Thevetia ahouai . It is known for its potent biological activities, including its role as a cardiotonic drug, toxin, and neuroprotective agent . This compound has a molecular formula of C30H46O8 and a molecular weight of 534.68 g/mol .
Mechanism of Action
Target of Action
Neriifolin is a cardiac glycoside, structurally related to the digitalis class of cardiac glycosides . Its primary target is the Na+/K±ATPase , a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane. This enzyme plays a significant role in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
This compound interacts with its target, the Na+/K±ATPase, leading to a series of cellular changes . It has been shown to increase DNA damage and apoptosis through the activation of endoplasmic reticulum stress (ERS) in prostate cancer cells . In ovarian cancer cells, it has been found to cause apoptosis in a dose-dependent manner .
Biochemical Pathways
This compound affects several biochemical pathways. In SKOV-3 ovarian cancer cells, it has been associated with the differential expression of several proteins involved in apoptosis, including vimentin (VIM), pyruvate kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1) . Other proteins, including piggybac transposable element derived 5 (PGBD5), DENN/MADD domain containing 2D (DENND2D), and formin-like 1 (FMNL), have also been identified to be associated with cell death induced by this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis and increased DNA damage. In prostate cancer cells, this compound has been shown to suppress cell growth and induce apoptosis . Similarly, in SKOV-3 ovarian cancer cells, this compound was found to cause apoptosis in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Neriifolin has been found to interact with various enzymes, proteins, and other biomolecules. It acts as an inhibitor and may exhibit diverse biological activities, including anticancer, apoptosis-inducing, and anti-inflammatory properties .
Cellular Effects
This compound has been shown to markedly inhibit cell growth and induce apoptosis in prostate cancer cells . It influences cell function by inducing DNA damage and double-strand breaks (DSBs), validated with attenuation expression of genes in DSBs repair and increasing phosphorylated histone H2AX (γ-H2AX) foci formation, a quantitative marker of DSBs .
Molecular Mechanism
This compound exerts its effects at the molecular level by increasing DNA damage and apoptosis through activation of endoplasmic reticulum stress (ERS) in prostate cancers . It also activates ERS-related proteins, including eukaryotic initiation factor 2α (eIF2α), protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), and C/EBP homologous protein (CHOP), and downregulates CCAAT-enhancer-binding protein alpha (C/EBP-α), a transcriptional factor that forms heterodimers with CHOP .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on DNA damage over time, leading to increased apoptosis in prostate cancer cells .
Preparation Methods
Neriifolin can be isolated from the unripe fruits of Cerbera manghas. The extraction process involves using methanol to extract the compounds from the dried fruits. The methanolic residue is then suspended in water and extracted successively with n-hexane, ethyl acetate, and n-butanol
Chemical Reactions Analysis
Neriifolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the glycosidic moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Neriifolin has several scientific research applications:
Comparison with Similar Compounds
Neriifolin is similar to other cardenolide glycosides such as digitoxigenin, thevetin A, and ouabain . this compound is unique due to its specific glycosidic structure and its potent inhibitory effects on HOXA9-dependent gene expression . This makes it a valuable compound for developing small molecule inhibitors targeting HOXA9 in acute myeloid leukemia .
Similar Compounds
- Digitoxigenin
- Thevetin A
- Ouabain
- Bufalin
- Convallatoxin
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-BAOINKAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881390 | |
Record name | Neriifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466-07-9 | |
Record name | Neriifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neriifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neriifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NERIIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does neriifolin exert its effects at the cellular level?
A1: this compound's primary mechanism of action involves the inhibition of sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an enzyme crucial for maintaining ionic gradients across cell membranes. [] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream effects. []
Q2: What is the impact of this compound on the Na+/K+-ATPase α3 subunit?
A2: Research suggests that this compound preferentially targets the Na+/K+-ATPase α3 subunit, which is predominantly found in neurons. [] This interaction disrupts neuronal function, potentially contributing to both its therapeutic and toxic effects.
Q3: What is the chemical structure of this compound?
A3: this compound is a cardiac glycoside with the IUPAC name (3β,5β,14β)-3-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide. [, ] Structurally, it comprises a steroid nucleus with a lactone ring at the C-17 position and a sugar moiety (L-thevetose) attached at C-3. [, , ]
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has demonstrated potential anticancer effects, particularly in breast cancer cell lines. [, , ] Its ability to induce cytostatic effects and apoptosis in these cells suggests a potential therapeutic avenue. [] Additionally, this compound shows promise as a neuroprotective agent against ischemic stroke. []
Q5: How is this compound metabolized and excreted?
A7: Following administration, a significant portion of this compound is metabolized in the liver and excreted through bile and feces. [, ] A smaller percentage is excreted unchanged in urine. []
Q6: What are the primary toxicological concerns associated with this compound?
A8: this compound is a potent cardiotoxin, with its toxicity primarily attributed to its inhibitory action on Na+/K+-ATPase, similar to other cardiac glycosides. [, ] Ingestion can lead to severe cardiac arrhythmias, and even death. [, , ]
Q7: What are the clinical manifestations of this compound poisoning?
A9: Symptoms of this compound poisoning include vomiting, diarrhea, drowsiness, dilated pupils, and changes in heart rhythm. [, ] Electrocardiogram (ECG) abnormalities, such as bradycardia, atrioventricular block, and various tachyarrhythmias, are commonly observed. [, ]
Q8: Are there any known antidotes for this compound poisoning?
A10: While supportive care remains the mainstay of treatment for this compound poisoning, digoxin-specific antibody fragments have proven effective in reversing life-threatening cardiac arrhythmias and improving survival rates. []
Q9: What analytical techniques are employed for the detection and quantification of this compound?
A11: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts, serum, and biological samples. [, , ]
Q10: What are the future directions for research on this compound?
A12: Future research should focus on understanding the precise molecular mechanisms underlying this compound's diverse biological activities, particularly its anticancer and neuroprotective effects. [, ] Additionally, investigations into safer derivatives or delivery methods could help mitigate its toxicity and enhance therapeutic potential.
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